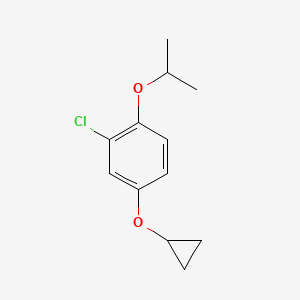
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzene, featuring both chloro and alkoxy substituents. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol, cyclopropyl bromide, and isopropyl bromide.
Alkylation: The first step involves the alkylation of 2-chlorophenol with cyclopropyl bromide in the presence of a base like potassium carbonate to form 2-chloro-4-cyclopropoxyphenol.
Second Alkylation: The second step involves the alkylation of 2-chloro-4-cyclopropoxyphenol with isopropyl bromide under similar conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound may be used to study biological pathways and interactions.
作用機序
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-isopropoxybenzene depends on its specific applicationThe chloro and alkoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene: A closely related compound with similar structural features.
1-Chloro-2-isopropoxybenzene: Another similar compound with a different substitution pattern on the benzene ring.
1-Chloro-4-isopropoxybenzene: Similar to the above but with different positioning of the isopropoxy group.
Uniqueness
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
2-chloro-4-cyclopropyloxy-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-12-6-5-10(7-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChIキー |
LYKBOOOYIJNNNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


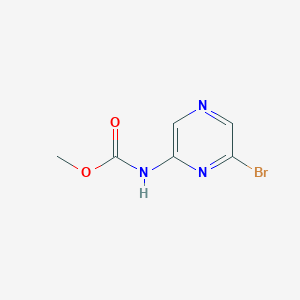
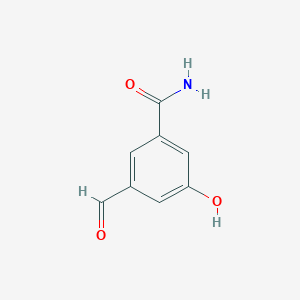

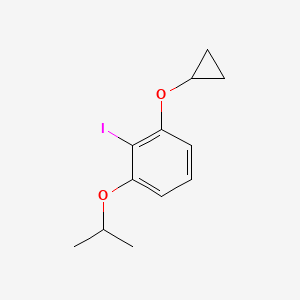

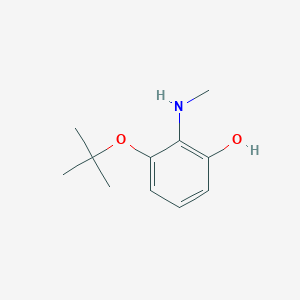
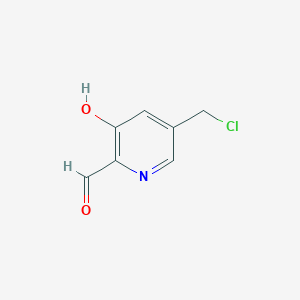
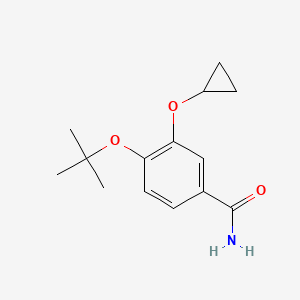
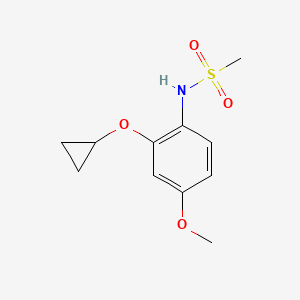

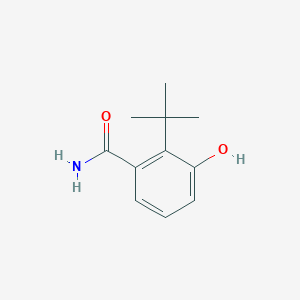
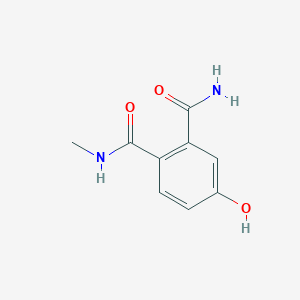
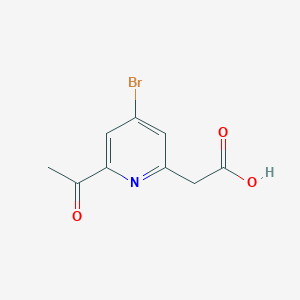
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
